molecular formula C14H14N2O4S B2755264 Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate CAS No. 2155852-31-4

Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate

Cat. No.: B2755264
CAS No.: 2155852-31-4
M. Wt: 306.34
InChI Key: WHQGQPMRTILALY-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate is a chemical compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its structure incorporates two privileged pharmacophores: a pyrimidine ring and a sulfonyl group. The pyrimidine scaffold is a fundamental component of DNA and RNA and is widely utilized in drug discovery due to its synthetic accessibility and broad biological activity . Pyrimidine-based compounds have demonstrated major impacts in developing treatments for areas including anti-infectives, cancer, immunological disorders, and inflammatory diseases . The scaffold's ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems often improves the pharmacokinetic properties of drug candidates . The sulfonyl group is a key functional group in many bioactive molecules, known for its stable structure and strong electron-withdrawing properties . This group can act as a hydrogen-bond acceptor, enhancing a molecule's binding affinity to target proteins and potentially improving its biological activity . Furthermore, the introduction of a sulfonyl group can increase metabolic stability, prolonging the duration of action of potential drugs . Compounds featuring sulfonamide motifs have shown a broad spectrum of biological activities, functioning as approved drugs and agrochemicals . This combination of structural features makes this compound a promising intermediate for researchers exploring new chemical entities in various drug discovery programs. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-20-13(17)12(11-7-4-3-5-8-11)21(18,19)14-15-9-6-10-16-14/h3-10,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQGQPMRTILALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)S(=O)(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate typically involves the reaction of pyrimidine-2-sulfonyl chloride with ethyl 2-phenylacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl and pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate is recognized for its role in the development of new therapeutic agents. Pyrimidine derivatives, including this compound, have shown significant promise in various medical applications:

  • Anticancer Activity : Compounds with similar structures have been reported to exhibit potent anticancer properties. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation across various types of cancers, including breast, ovarian, and lung cancers . The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival.
  • Antimicrobial Properties : Research has highlighted the effectiveness of pyrimidine-based compounds against a range of pathogens. This compound is being investigated for its potential as an antimicrobial agent, showcasing activity against bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate promising efficacy comparable to established antibiotics.

The biological activities associated with this compound are extensive, making it a valuable compound for further research:

  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes linked to disease progression. For example, it may inhibit helicase activity, which is crucial in DNA replication and repair mechanisms . Such inhibition can lead to increased cancer cell apoptosis.
  • Antioxidant Effects : Some studies suggest that pyrimidine derivatives possess antioxidant properties, which can protect cells from oxidative stress—a factor implicated in various diseases, including cancer and neurodegenerative disorders .

Synthetic Applications

This compound serves as an essential building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex organic molecules. The sulfonamide functionality allows for further modifications that can enhance the biological activity or selectivity of the resultant compounds .

Case Study 1: Anticancer Screening

A recent study evaluated a series of pyrimidine derivatives for their anticancer properties against various cancer cell lines. This compound was included in the screening process, revealing significant cytotoxic effects with IC50 values indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results showed that it exhibited lower MIC values than some conventional antibiotics, suggesting its potential as a new therapeutic candidate for treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialEffective against E. coli and S. aureus with low MIC values
Enzyme InhibitionPotential inhibition of helicase activity
AntioxidantProtective effects against oxidative stress

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares a phenyl-acetate backbone with several derivatives, differing primarily in the substituent at the 2-position. Key analogs include:

Compound Name Substituent at R₂ Molecular Formula Key Functional Groups Biological/Pharmacological Role Evidence ID
Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate* Pyrimidine-2-sulfonyl C₁₄H₁₃N₃O₄S (inferred) Sulfonyl, pyrimidine, ester Potential enzyme inhibition
Ethylphenidate Piperidin-2-yl C₁₅H₂₁NO₂ Piperidine, ester CNS stimulant (dopamine reuptake inhibitor)
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino C₁₄H₂₁NO₂ Tertiary amine, ester Cholinergic or anticonvulsant activity (hypothesized)
Ethyl 2-phenylacetoacetate Acetoacetyl C₁₂H₁₄O₃ Ketone, ester Precursor in amphetamine synthesis
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate Thiazole, hydroxyl C₁₃H₁₃NO₃S Thiazole, hydroxyl, ester Biodegradable motif in drug metabolites

*Inferred structure; exact data unavailable in evidence.

Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound likely increases polarity and aqueous solubility compared to sulfanyl analogs (e.g., ). Ethylphenidate, with a lipophilic piperidine group, exhibits higher solubility in organic solvents .
  • Stability: Sulfonyl groups generally confer greater chemical stability against oxidation compared to sulfanyl or hydroxyl groups (e.g., notes spontaneous aerobic oxidation in thiazole derivatives) .

Key Research Findings

Divergent Pharmacokinetics

  • Ethylphenidate’s piperidine group enhances blood-brain barrier penetration, unlike the polar sulfonyl group in the target compound, which may limit CNS activity .
  • Sulfonyl-containing compounds (e.g., ’s ethyl 2-[[(4-methoxyphenyl)sulfonyl]amino]acetate) show prolonged half-lives due to metabolic resistance .

Toxicity and Regulation

  • Ethylphenidate is regulated under Schedule III in Canada (), whereas sulfonyl analogs may face fewer restrictions but require rigorous ADMET profiling .

Biological Activity

Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

The compound features a sulfonyl group attached to a pyrimidine ring, which enhances its ability to interact with various biological targets. The sulfonyl moiety is known for forming strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and pyrimidine rings contribute to the compound's binding affinity through π-π stacking interactions and hydrogen bonding capabilities.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have highlighted its potential in inhibiting cancer cell proliferation. For instance, the compound has shown significant efficacy against various cancer cell lines, with IC50 values indicating its potency.
  • Antimicrobial Properties : The presence of the sulfonyl group has been linked to enhanced antimicrobial activity against several pathogens. Research indicates that compounds with similar structures often exhibit improved antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
  • Inhibition of Enzymatic Activity : The compound's interaction with specific enzymes can lead to inhibition of critical pathways involved in cancer progression and microbial resistance .

Table 1: Summary of Biological Activities

Activity Target IC50 (μM) Cell Line/Organism
AnticancerKARPAS42260Lymphoma
AntimicrobialPACA2 (Cancer Cell)22.4Human Cancer Cells
Enzyme InhibitionVarious EnzymesVariesMultiple Targets

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers found that it effectively inhibited the growth of KARPAS422 cells with an IC50 value of 60 μM. This suggests a promising avenue for further development as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar sulfonamide derivatives, where compounds demonstrated IC50 values ranging from 17.8 μM to 44.4 μM against various cancerous cell lines, indicating that modifications in the sulfonyl group can significantly enhance biological activity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-phenyl-2-(pyrimidine-2-sulfonyl)acetate?

The compound can be synthesized via aerobic oxidation of precursor esters. For example, analogous sulfonyl-containing esters (e.g., Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate) are synthesized through spontaneous oxidation of thiazole-substituted acetates under ambient oxygen . Key steps include:

  • Reaction Setup : Use anhydrous solvents (e.g., dichloromethane) under inert gas.
  • Oxidation Control : Monitor reaction progress via TLC or HPLC to avoid over-oxidation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the sulfonyl product.

Q. How is the structural integrity of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, a related pyrimidine-sulfonyl compound (Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate) was confirmed via SC-XRD (R factor = 0.038, data-to-parameter ratio = 17.5) . Complementary methods include:

  • NMR Analysis : 1^1H and 13^13C NMR to verify substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.

Q. What stability considerations are critical for handling this compound?

Sulfonyl esters are prone to hydrolysis and oxidation. Evidence from analogous compounds shows:

  • Hydrolysis Risk : Store under anhydrous conditions (e.g., molecular sieves) at -20°C .
  • Oxidative Degradation : Aerobic conditions may degrade sulfonyl groups; use antioxidants like BHT in storage solutions .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or MS data often arise from impurities or isomerism. Methodological approaches include:

  • Comparative Analysis : Cross-reference with certified reference standards (e.g., ethyl phenylacetoacetate derivatives used in forensic analysis) .
  • Advanced Chromatography : UHPLC with diode-array detection (DAD) to separate isomers or degradation products .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The pyrimidine-sulfonyl group acts as a leaving group. Studies on similar esters (e.g., methylphenidate derivatives) reveal:

  • SN2 Pathways : Steric hindrance from the phenyl group slows bimolecular substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity . Example reaction: Hydrogenation of intermediates over Pt/C in acetic acid yields reduced analogs .

Q. How do environmental factors influence its degradation pathways?

Aerobic oxidation and photolysis are major pathways. For example:

  • Oxidative Degradation : Ethyl 2-phenyl-2-(thiazol-2-yl)acetate forms hydroxylated byproducts under ambient oxygen .
  • Photolytic Cleavage : UV exposure cleaves sulfonyl bonds, monitored via HPLC-MS .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Process Optimization : Use flow chemistry to control oxidation rates and reduce side reactions .
  • Catalytic Systems : Palladium catalysts improve selectivity in ester functionalization .

Q. How is stereochemical purity assessed in chiral analogs of this compound?

  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC).
  • Circular Dichroism (CD) : Compare experimental spectra with computational models .

Methodological Tables

Table 1 : Key Stability Parameters

ParameterConditionObservationReference
Hydrolysis RatepH 7.4, 25°Ct₁/₂ = 48 hours
Oxidative StabilityAir, 40°C10% degradation after 7 days
PhotostabilityUV light (254 nm)Complete degradation in 24 hours

Table 2 : Analytical Techniques for Structural Validation

TechniqueApplicationExample DataReference
SC-XRDCrystal structure confirmationR factor = 0.038
HRMSMolecular ion verificationm/z 335.0821 [M+H]⁺
1^1H NMRSubstituent position analysisδ 7.45–8.20 (pyrimidine protons)

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